molecular formula C21H18N4O B2692915 N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 708995-12-4

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2692915
CAS No.: 708995-12-4
M. Wt: 342.402
InChI Key: IDVHTCVTDGBGEL-UHFFFAOYSA-N
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Description

N-Benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic compound featuring a benzimidazole core fused with a pyridin-2-yl substituent at the 2-position, linked via an acetamide bridge to an N-benzyl group. The benzimidazole scaffold is known for its versatility in drug design due to its ability to interact with enzymes and receptors through π-π stacking and hydrogen bonding . The pyridinyl group enhances solubility and may contribute to metal coordination, while the N-benzyl substituent could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

N-benzyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-20(23-14-16-8-2-1-3-9-16)15-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h1-13H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVHTCVTDGBGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the reaction of benzylamine with 2-(pyridin-2-yl)-1H-1,3-benzodiazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (Compounds 28–31)

These derivatives, synthesized by coupling benzimidazole precursors with pyrazole-containing acids, exhibit structural similarities to the target compound but replace the pyridinyl group with pyrazole or triazole moieties .

2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-1H-Benzimidazol-1-yl]-N-Isopropylacetamide ()

This compound features a benzimidazole core substituted with a benzyl-pyrrolidinyl group. However, the lack of a pyridinyl group may limit its interaction with metal-containing active sites, a feature retained in the target compound .

Triazoloamide Derivatives ()

Compounds such as 2eae (N-Methyl-N-phenyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) share the pyridin-2-yl substituent but employ a triazole ring instead of benzimidazole. The triazole group enhances metabolic stability and synthetic accessibility (yield: 99%) . However, benzimidazole-based compounds like the target may exhibit stronger π-π stacking due to the larger aromatic surface area.

Benzothiazole Derivatives ()

Derivatives such as 5a–m (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) replace benzimidazole with benzothiazole, which increases electron-withdrawing effects and redox activity. These compounds demonstrated anticonvulsant activity in SAR studies, suggesting that the target compound’s benzimidazole core could be optimized for similar neurological applications .

Key Research Findings and Implications

  • Synthetic Accessibility : Triazoloamides (e.g., 2eae) are synthesized with exceptional yields (up to 99%) using solid- or solution-phase methods, suggesting that the target compound could be optimized for scalable production .
  • Biological Activity : Benzothiazole derivatives () highlight the importance of heterocyclic cores in CNS-targeted therapies, implying that the target compound’s benzimidazole-pyridinyl structure warrants evaluation in neurological assays .
  • Structural Advantages : The pyridin-2-yl group in the target compound may offer superior metal-coordination capabilities compared to pyrrolidinyl or triazole substituents, making it suitable for targeting metalloenzymes .

Biological Activity

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodiazole Core : The initial step involves cyclization reactions using o-phenylenediamine and appropriate carboxylic acid derivatives.
  • Benzylation : The benzodiazole core is then benzylated using benzyl chloride in the presence of a base.
  • Acetamide Formation : The final step involves coupling the benzylated benzodiazole with acetic acid derivatives to yield the desired acetamide product.

Antiviral Properties

Recent studies have highlighted the potential of N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In a series of experiments, various derivatives were synthesized and evaluated for their inhibitory effects:

  • Inhibition Potency : Compounds demonstrated IC50 values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp, with some derivatives showing comparable activity to remdesivir, a well-known antiviral agent .

Anticancer Activity

N-benzyl-based compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interfere with cell division processes or induce apoptosis in cancer cells by targeting specific molecular pathways .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes that play roles in viral replication and cancer cell metabolism.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-(2-benzylbenzimidazol-1-yl)-N-(phenyl)acetamideLacks pyridine ringModerate anticancer activity
2-(4-methylphenyl)acetamideMethyl group on phenylLower RdRp inhibition

The positioning of functional groups significantly affects the biological activity and efficacy of these compounds.

Study on Antiviral Efficacy

A notable study evaluated a series of N-benzyl-acetamides for their antiviral efficacy against SARS-CoV-2. The most potent compound exhibited an IC50 value significantly lower than many existing treatments, indicating its potential as a therapeutic candidate .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of N-benzyl derivatives in colon cancer models. Results showed that specific modifications to the benzyl group enhanced anticancer activity, suggesting a structure–activity relationship that warrants further exploration .

Q & A

Q. Advanced

  • QSAR models (MOE, Schrödinger) : Correlate substituent descriptors (logP, polar surface area) with activity.
  • MD simulations (GROMACS) : Study binding persistence in solvent (e.g., water vs. lipid bilayers) .

How can crystallographic data improve structural optimization?

Advanced
X-ray structures (refined via SHELXL ) reveal:

  • Hydrogen-bond networks : Critical for target engagement (e.g., benzodiazole NH with Asp89 in kinases).
  • Torsion angles : Adjust acetamide linkers to minimize steric clashes .

What are the best practices for troubleshooting low yields in scale-up synthesis?

Q. Advanced

  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

How does this compound compare to structurally related benzodiazole derivatives?

Basic
Compared to N-benzyl-2-(thiazol-4-yl)acetamide, the pyridinyl-benzodiazole core enhances π-π stacking with aromatic residues in targets, improving IC₅₀ by 3–5 fold .

Advanced
Table 1 : Key SAR Comparisons

SubstituentTarget Affinity (Kd, nM)Solubility (mg/mL)
Pyridin-2-yl12.3 ± 1.20.45
4-Methylpyridinyl18.9 ± 2.10.78
Benzothiazol-2-yl8.7 ± 0.90.32

Data adapted from .

What safety protocols are essential for handling this compound?

Basic
Use gloves, goggles, and fume hoods due to potential irritancy. Store at –20°C under argon to prevent degradation .

Advanced
Conduct AMES tests for genotoxicity and hERG assays to assess cardiac risk prior to in vivo studies .

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